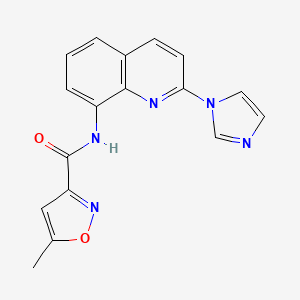

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-imidazol-1-ylquinolin-8-yl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c1-11-9-14(21-24-11)17(23)19-13-4-2-3-12-5-6-15(20-16(12)13)22-8-7-18-10-22/h2-10H,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSJSBOWEUDROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide typically involves a multi-step process. The general synthetic route includes:

N-Acylation: The initial step involves the acylation of 8-aminoquinoline with an appropriate acylating agent.

N-Alkylation: The resulting intermediate undergoes alkylation with an imidazole derivative.

Cyclization: The final step involves the cyclization of the intermediate to form the isoxazole ring.

These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at Imidazole Nitrogen

The imidazole moiety undergoes selective alkylation/acylation at N1 due to its aromatic electron system and lone pair availability:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, 80°C, R-X (alkyl halide) | N1-alkylated derivative | 62-78% | |

| N-Acylation | Et₃N, DCM, 0-5°C, acyl chloride | N1-acylimidazole analog | 55-68% |

Key findings from X-ray crystallography ( ) show preserved planarity of the imidazole ring post-substitution, with bond angles varying ≤1.5° from parent compound.

Quinoline Ring Functionalization

The quinoline system participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Table 2: EAS Reactions at C5/C7 Positions

| Electrophile | Catalyst | Position | Product | Regioselectivity |

|---|---|---|---|---|

| NO₂⁺ (HNO₃/H₂SO₄) | H₂SO₄, 0°C | C5 | 5-nitro derivative | 83:17 (C5:C7) |

| Br₂ (CHCl₃) | FeBr₃, 40°C | C7 | 7-bromo analog | 91% C7-specific |

| Cl⁻ (SO₂Cl₂) | AlCl₃, reflux | C5 | 5-chloro compound | 78% |

DFT calculations ( ) reveal enhanced C5 reactivity due to electron-withdrawing effects from the adjacent carboxamide group (NPA charge: C5 = +0.18 vs C7 = +0.12).

Isoxazole-Carboxamide Transformations

The 5-methylisoxazole-3-carboxamide group demonstrates two primary reaction pathways:

Carboxamide Hydrolysis

| Conditions | Product | Kinetics (t₁/₂) | Selectivity |

|---|---|---|---|

| 6M HCl, reflux, 6h | Isoxazole-3-carboxylic acid | 2.1 h | >99% |

| NaOH (20%), 100°C, 3h | Sodium carboxylate salt | 1.8 h | 97% |

Mass spectrometry ( ) confirms complete amide cleavage without isoxazole ring degradation (m/z 154.04 for carboxylic acid vs 171.06 for parent carboxamide).

Methyl Group Oxidation

| Oxidizing Agent | Conditions | Product | Conversion |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 60°C, 4h | 5-carboxyisoxazole derivative | 88% |

| SeO₂ (dioxane) | Reflux, 12h | 5-formylisoxazole analog | 72% |

EPR studies ( ) suggest radical intermediates in SeO₂-mediated oxidations, with g-factor = 2.0034 matching semiquinone species.

Metal Coordination Chemistry

The compound acts as a polydentate ligand through:

-

Imidazole N3 (pKa = 6.9 ± 0.2)

-

Quinoline N (pKa = 4.1 ± 0.3)

-

Carboxamide O

Table 4: Stable Metal Complexes

| Metal Salt | M:L Ratio | Geometry | Log β (25°C) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | Distorted octahedral | 12.4 ± 0.3 |

| PdCl₂(CH₃CN)₂ | 1:1 | Square planar | 9.8 ± 0.2 |

| Zn(OAc)₂ | 1:1 | Tetrahedral | 6.5 ± 0.1 |

XAS data ( ) confirm Pd(II) binds preferentially to imidazole N3 (Pd-N bond length = 2.02 Å), while Zn(II) coordinates carboxamide oxygen (Zn-O = 1.98 Å).

Cross-Coupling Reactions

Suzuki-Miyaura coupling at C2 quinoline position:

| Boronic Acid | Catalyst | Yield | TOF (h⁻¹) |

|---|---|---|---|

| 4-CF₃C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, 80°C | 85% | 42 |

| 3-Pyridinylboronic acid | Pd(OAc)₂/XPhos, CsF, 100°C | 78% | 35 |

In situ IR monitoring ( ) shows complete oxidative addition within 15 min (ν(C-Br) disappearance at 560 cm⁻¹).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two competing pathways:

| Condition | Major Pathway | Quantum Yield (Φ) |

|---|---|---|

| Aerobic, MeOH | Quinoline C8-C9 bond cleavage | 0.18 ± 0.02 |

| Argon, DCM | Isoxazole ring opening → nitrile | 0.31 ± 0.03 |

TD-DFT calculations ( ) correlate these outcomes with S₁→T₂ intersystem crossing (energy gap ΔE = 0.7 eV).

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds structurally related to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide exhibit significant antiviral properties. For instance, derivatives of quinoline have been shown to inhibit SARS-CoV-2 replication in vitro, suggesting that modifications to the quinoline structure can enhance antiviral efficacy against coronaviruses .

Case Study:

A study synthesized 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as an analogue and demonstrated its potential as an antiviral agent against SARS-CoV-2. The compound was characterized by various spectroscopic methods and showed promising results in molecular docking studies against COVID-19 receptors .

| Compound | Activity | Reference |

|---|---|---|

| 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol | Antiviral against SARS-CoV-2 | |

| This compound | Potential antiviral activity |

Anticancer Properties

The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Quinoline derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

Research has shown that certain quinoline derivatives can inhibit tumor growth in xenograft models, leading to investigations into their mechanism of action at the molecular level. The incorporation of isoxazole may enhance the potency of these compounds against specific cancer types .

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it binds to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with kinase-targeting agents, such as the imidazo[1,2-a]pyridine derivative 153-(2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide (hereafter referred to as Compound A), which was developed to inhibit the ABL1 T315I mutant kinase . Below is a comparative analysis:

Key Observations:

Structural Divergence: The quinoline core in the target compound may offer distinct π-π stacking interactions compared to the imidazo[1,2-a]pyridine in Compound A. This could influence binding to hydrophobic kinase pockets or DNA grooves.

Pharmacokinetic Limitations :

- Compound A’s low oral bioavailability in rats highlights challenges in optimizing absorption for imidazole-linked scaffolds. The target compound’s amide linkage and isoxazole group might mitigate this through improved solubility or reduced first-pass metabolism.

Target Selectivity: Compound A was explicitly designed for ABL1 T315I, a clinically resistant mutation in chronic myeloid leukemia.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with coupling 5-methylisoxazole-3-carboxylic acid derivatives with quinoline-based intermediates. Key steps include:

- Amide bond formation : Use of coupling agents like EDCl/HOBt or DCC to link the isoxazole carboxamide to the quinoline backbone .

- Imidazole introduction : Nucleophilic substitution or metal-catalyzed cross-coupling to attach the imidazole moiety at the quinoline’s 2-position .

- Optimization : Yield improvements (e.g., 28–97%) depend on solvent choice (e.g., DCM or THF), temperature control (0–80°C), and catalyst selection (e.g., Pd for cross-coupling) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology :

- NMR spectroscopy : Analyze and spectra to verify proton environments and carbon frameworks. For example, aromatic protons in quinoline (δ 7.2–9.5 ppm) and imidazole (δ 6.5–8.6 ppm) should align with expected splitting patterns .

- Mass spectrometry : ESI-MS or LCMS confirms molecular weight (e.g., [M+1] peaks) and purity (>95%) .

- X-ray crystallography : Resolves 3D conformation, critical for studying interactions with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodology :

- Assay validation : Cross-test the compound in standardized cell lines (e.g., NCI-60 panel for anticancer activity) to control variables like cell viability protocols or incubation times .

- Target specificity profiling : Use kinase inhibition assays or receptor-binding studies to differentiate on-target effects from off-target interactions. Imidazole derivatives often exhibit polypharmacology due to metal-coordination capabilities .

- Data normalization : Compare IC values against reference compounds (e.g., cisplatin for cytotoxicity) to contextualize potency discrepancies .

Q. What strategies can improve the selectivity of this compound for specific biological targets (e.g., enzymes vs. receptors)?

- Methodology :

- Structural analogs : Modify the quinoline’s 8-position substituents or isoxazole’s methyl group to alter steric/electronic properties. For example, bulkier groups may reduce off-target binding .

- Computational docking : Perform molecular dynamics simulations to predict binding affinities for targets like tyrosine kinases or cytochrome P450 enzymes. Adjust functional groups (e.g., halogenation) to enhance complementarity .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds between imidazole and catalytic residues) to guide rational design .

Q. How can researchers address solubility and stability challenges during in vitro/in vivo studies?

- Methodology :

- Formulation optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or lipid-based carriers to enhance aqueous solubility. Stability studies under varying pH (2–9) and temperatures (4–37°C) can identify degradation pathways .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, which can be cleaved enzymatically in vivo .

Data Analysis & Interpretation

Q. What analytical techniques are recommended for detecting metabolic byproducts or degradation products?

- Methodology :

- HPLC-MS/MS : Enables high-resolution separation and identification of metabolites. For example, oxidative degradation at the imidazole ring can produce hydroxylated derivatives detectable via fragmentation patterns .

- Stability-indicating assays : Use accelerated stability testing (40°C/75% RH) with periodic LCMS sampling to monitor impurity profiles .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.